3,3-Dimethylbut-1-ynyl(dimethyl)silicon
Description
Historical Context and Evolution of Organosilicon Chemistry in Synthetic Endeavors
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. mdpi.comnumberanalytics.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the groundwork for the field. mdpi.comlookchem.com Kipping was the first to utilize Grignard reagents for the formation of alkyl- and arylsilanes and to prepare silicone polymers. mdpi.com
A significant leap in the industrial availability of organosilicon compounds occurred with the development of the "direct process" by Eugene G. Rochow and Richard Müller in the 1940s. nih.govshinetsusilicone-global.com This process, involving the reaction of elemental silicon with methyl chloride, enabled the large-scale production of methylchlorosilanes, the primary precursors to silicones. nih.govshinetsusilicone-global.com The discovery of silicone polymers, with their unique properties such as high thermal stability and water repellency, spurred a massive expansion of the silicone industry and ensured a steady supply of organosilicon monomers for research. lookchem.commdpi.com This industrial growth has, in turn, fueled academic exploration into the diverse applications of organosilanes in synthetic organic chemistry. mdpi.com
Foundational Role of Alkynylsilanes as Versatile Intermediates in Organic Synthesis
Alkynylsilanes, compounds possessing a carbon-carbon triple bond directly attached to a silicon atom, are highly versatile intermediates in organic synthesis. semanticscholar.org Their utility stems from several key features of the silyl (B83357) group. Firstly, the silyl group can act as a protecting group for the terminal alkyne's acidic proton. researchgate.net This allows for selective reactions at other sites of a molecule without affecting the alkyne. The silyl group can be easily removed under mild conditions when desired. researchgate.net
Secondly, alkynylsilanes are crucial partners in a variety of cross-coupling reactions, most notably the Sonogashira reaction, to form new carbon-carbon bonds. chemicalbook.com These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. chemicalbook.com The silicon-carbon bond in alkynylsilanes can be activated under specific conditions to participate in these coupling reactions. chemicalbook.com Furthermore, the steric and electronic properties of the silyl group can influence the regioselectivity and stereoselectivity of reactions occurring at the triple bond. researchgate.net The development of new synthetic methods, including catalytic C-H silylation and dehydrogenative coupling, continues to expand the accessibility and utility of alkynylsilanes. semanticscholar.orgresearchgate.net
Specific Academic Relevance of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon in Contemporary Chemical Research
While broad research has focused on alkynylsilanes like trimethylsilylacetylene (B32187), the specific academic relevance of this compound lies in the unique influence of its tert-butyl group attached to the alkyne. This bulky group can impart specific steric and electronic properties that are of interest in fine-tuning chemical reactions.
The compound, also known by the synonym (3,3-dimethylbut-1-ynyl)trimethylsilane, is a valuable reagent in specialized synthetic applications where precise control over steric hindrance is required. Research on structurally similar silylalkynes has shown their utility in reactions such as enyne metathesis and subsequent Diels-Alder reactions to create complex cyclic systems. mdpi.comnih.gov The tert-butyl group in this compound is expected to influence the rates and outcomes of such reactions, potentially leading to different product distributions or selectivities compared to less sterically hindered alkynylsilanes.
The presence of the dimethylsilyl group also allows for its participation in cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. chemspider.com The specific reactivity of this compound in these transformations is an area of academic interest, as the interplay between the bulky tert-butyl group and the reactive silyl moiety can lead to novel synthetic pathways.
Below are some of the known properties of a closely related compound, which provide a basis for understanding the physical characteristics of this compound.
| Property | Value |
| Molecular Formula | C9H18Si |
| Molecular Weight | 154.33 g/mol |
| CAS Number | 14630-42-3 |
| Common Synonyms | (3,3-dimethylbut-1-ynyl)trimethylsilane |
Data for 1-Butyne, 3,3-dimethyl-1-trimethylsilyl-, a closely related or identical compound.
Scope and Objectives of Research on this compound
The primary objective of research involving this compound is to exploit its unique structural features for the development of new synthetic methodologies and the synthesis of novel molecular architectures. Key research aims include:
Exploring Steric Effects in Catalysis: Investigating how the sterically demanding tert-butyl group influences the efficiency and selectivity of metal-catalyzed reactions, such as cross-coupling, metathesis, and cycloaddition reactions. mdpi.comnih.gov This can lead to the development of catalysts and reaction conditions that favor the formation of specific isomers of a product.
Synthesis of Novel Materials: Utilizing this compound as a building block for the creation of new polymers and materials. The rigid alkyne unit and the organosilicon moiety can impart desirable thermal, electronic, or mechanical properties to the resulting materials. shinetsusilicone-global.com
Development of Advanced Protecting Groups: While silyl groups are common protecting groups for alkynes, the specific properties of the dimethyl(3,3-dimethylbut-1-ynyl)silyl group could offer advantages in terms of stability and selective deprotection in complex multi-step syntheses.
Probing Reaction Mechanisms: Using this compound as a tool to study the mechanisms of fundamental organic reactions. The well-defined steric and electronic nature of this compound can provide insights into the transition states and intermediates of various chemical transformations.
In essence, research on this compound aims to expand the synthetic chemist's toolkit, enabling the construction of complex and functionally diverse molecules with greater control and efficiency.
Properties
InChI |
InChI=1S/C8H15Si/c1-8(2,3)6-7-9(4)5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURMRRDTFIAVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[Si](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273091 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87290-98-0 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon and Analogous Structures
Traditional Preparative Routes for Alkynylsilanes
Traditional methods for the synthesis of alkynylsilanes have long been the foundation of their preparation, primarily relying on the acidic nature of the terminal alkyne proton. nih.govlibretexts.org
Deprotonation-Silylation with Organolithium and Grignard Reagents
A well-established and frequently utilized method for synthesizing silylacetylenes involves a straightforward acid-base reaction. nih.gov This process begins with the deprotonation of a terminal alkyne using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent (RMgX). nih.govnih.govambeed.com The resulting acetylide anion, a potent nucleophile, then reacts with a suitable silyl (B83357) halide, such as chlorodimethylsilane (B94632), to form the desired alkynylsilane. nih.gov
The choice of solvent is crucial for the success of these reactions. Grignard reagents are commonly prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), ensuring the everything remains anhydrous as Grignard reagents react with water. gelest.comlibretexts.org The reaction of Grignard reagents with silicon tetrachloride has been a foundational method in organosilane chemistry. gelest.com By controlling the stoichiometry, it is possible to produce mono-, di-, or tri-alkylated silanes. google.com
A one-step variation of this method involves the use of lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride (TMSCl) at low temperatures for the direct trimethylsilylation of terminal alkynes. nih.gov
Table 1: Examples of Deprotonation-Silylation Reactions
| Alkyne | Base | Silylating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | n-BuLi | TMSCl | Phenyl(trimethylsilyl)acetylene | High | nih.gov |
| 1-Hexyne | EtMgBr | SiCl4 | (Hex-1-yn-1-yl)trichlorosilane | - | google.com |
Direct Silylation of Terminal Alkynes
More recent advancements have led to methods for the direct silylation of terminal alkynes that circumvent the need for pre-formation of a stoichiometric organometallic reagent. One notable approach employs zinc halides (ZnCl₂, ZnBr₂, or ZnI₂) to mediate the reaction between terminal alkynes and aminosilanes. organic-chemistry.org This method is advantageous as it tolerates base- and nucleophile-sensitive functional groups and proceeds in high yields. organic-chemistry.org The reaction is believed to proceed through an electrophilic pathway, a departure from the traditional nucleophilic character of acetylides. organic-chemistry.org
Another strategy involves the use of catalytic amounts of NaOH or KOH in a cross-dehydrogenative coupling between a terminal alkyne and a hydrosilane. nih.govorganic-chemistry.org This atom-economical method releases only hydrogen gas as a byproduct and works for a wide variety of alkynes and hydrosilanes. nih.gov
Catalytic Synthesis of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon: Transition Metal-Mediated Pathways
The development of transition metal-catalyzed reactions has revolutionized the synthesis of alkynylsilanes, offering milder conditions, higher efficiency, and broader functional group tolerance. rsc.org
Palladium-Catalyzed Cross-Coupling Strategies for Alkynylsilane Formation
Palladium catalysis is a powerful tool for the formation of carbon-silicon bonds. rsc.org The Sonogashira cross-coupling reaction, which typically couples terminal alkynes with aryl or vinyl halides, can be adapted for alkynylsilane synthesis. gelest.com In these reactions, the silyl group can act as a protecting group for the terminal alkyne. gelest.com
A more direct route involves the palladium-catalyzed cross-coupling of alkynyl bromides with hydrosilanes. rsc.orgrsc.org This method, often utilizing ligands like Xantphos, provides a highly chemoselective pathway to a diverse range of alkynylsilanes in high yields. rsc.org Furthermore, palladium catalysts have been used in the three-component coupling of aryl iodides, internal alkynes, and alkynylsilanes to generate 1,3-enynes. nih.gov
Table 2: Palladium-Catalyzed Alkynylsilane Synthesis
| Alkynyl Source | Silyl Source | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Alkynyl Bromide | Hydrosilane | Palladium/Xantphos | Alkynylsilane | rsc.orgrsc.org |
Copper-Mediated Silylation and Dehydrogenative Coupling Reactions
Copper catalysts have emerged as a cost-effective and efficient alternative for the synthesis of silicon-containing compounds. organic-chemistry.orgacs.org Copper(I) salts can catalyze the silylation of terminal alkynes under various conditions. For instance, visible-light irradiation in the presence of a copper(I) chloride precatalyst enables the synthesis of alkynylsilanes from alkynes and silanes in very good yields. organic-chemistry.org
Copper-catalyzed dehydrogenative coupling between terminal alkynes and hydrosilanes is another significant method. acs.orgrsc.org This process often involves the formation of a copper acetylide intermediate. acs.orgrsc.org Mechanistic studies suggest that these reactions can proceed through a sequence of C(sp)–H silylation, hydrosilylation, and hydrogenation to yield various organosilicon products. acs.org
Iron, Iridium, and Cobalt-Catalyzed Approaches
First-row transition metals like iron and cobalt, as well as the precious metal iridium, have gained prominence in catalytic alkynylsilane synthesis due to their unique reactivity and abundance. rsc.orgdntb.gov.uarsc.org
Iron-Catalyzed Reactions: Iron catalysts offer an inexpensive and environmentally benign option for synthesizing alkynylsilanes. rsc.orgrsc.org A notable method involves the visible-light-induced alkynylation of hydrosilanes catalyzed by iron(III) chloride. rsc.org Mechanistic investigations suggest the formation of silyl radicals promoted by chlorine radicals generated through a ligand-to-metal charge transfer process. rsc.orgrsc.org
Iridium-Catalyzed Reactions: Iridium complexes have proven to be efficient catalysts for the hydrosilylation of alkynes. acs.orgbohrium.com An iridium(III) hydride compound featuring a pincer ligand has been shown to effectively catalyze the hydrosilylation of a range of terminal alkynes. acs.org DFT calculations suggest that the catalytic cycle proceeds through an iridacyclopropene intermediate. acs.org Iridium catalysts have also been used for the selective hydrosilylation of alkenes in the presence of alkynes, a challenging transformation due to the generally higher reactivity of alkynes. acs.org
Cobalt-Catalyzed Reactions: Cobalt catalysts are effective in the dehydrogenative coupling of alkynylsilanes with hydrosilanes, allowing for the synthesis of di- and trisubstituted alkynylsilanes. nih.gov These reactions can be performed under mild conditions with low catalyst loadings. nih.gov Additionally, a highly efficient cobalt-catalyzed cross-electrophile coupling of alkynyl sulfides with unactivated chlorosilanes has been developed, providing access to a broad scope of alkynylsilanes with excellent functional group compatibility. dntb.gov.uaresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
| Chlorodimethylsilane |
| Diethyl ether |
| Tetrahydrofuran |
| Lithium diisopropylamide |
| Trimethylsilyl chloride |
| Zinc chloride |
| Zinc bromide |
| Zinc iodide |
| Sodium hydroxide |
| Potassium hydroxide |
| Xantphos |
| Copper(I) chloride |
| Iron(III) chloride |
| Phenyl(trimethylsilyl)acetylene |
| (Hex-1-yn-1-yl)trichlorosilane |
| Phenylacetylene |
| 1-Hexyne |
Metal-Free and Green Synthetic Approaches for Alkynylsilanes
The development of synthetic methods that avoid the use of transition metals and employ environmentally benign conditions is a primary goal in modern chemistry. These approaches often lead to higher atom economy, reduced waste, and milder reaction conditions.
Boron-Catalyzed C(sp)-H Silylation
A significant advancement in metal-free C-H functionalization is the use of boron-based catalysts. Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a highly effective catalyst for the C(sp)-H silylation of terminal alkynes with hydrosilanes. nih.govresearchgate.net This method provides a direct and atom-economical route to alkynylsilanes.
The reaction is typically catalyzed by B(C6F5)3 in the presence of an amine base, such as triethylenediamine (DABCO). cmu.edu The proposed mechanism involves the activation of the hydrosilane by the borane, facilitating the silylation of the terminal alkyne. While specific data for the direct synthesis of this compound using this method is not extensively detailed in the reviewed literature, the general applicability of this protocol to a wide range of terminal alkynes suggests its potential for this specific transformation.
Research has shown that B(C6F5)3 can also catalyze the hydrosilylation of various functional groups, including carbonyls, with high efficiency. cmu.edu For instance, the hydrosilation of aldehydes and ketones using B(C6F5)3 as a catalyst can proceed with loadings as low as 1-4%, yielding silyl ethers in high yields (75-96%). cmu.edu Furthermore, this catalytic system has been successfully applied to the silylation of tertiary amines. nih.govd-nb.info
Below is a table summarizing the general conditions for B(C6F5)3-catalyzed silylation of various substrates, which are indicative of the conditions that could be applied for the synthesis of this compound.
Table 1: Representative Examples of B(C6F5)3-Catalyzed Silylation Reactions
| Substrate | Silane | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyldiethylamine | Diphenylsilane | B(C6F5)3 (20 mol%), Me3SiOTf (40 mol%) | p-xylene | 150 | 75 | nih.gov |
| N,N-dimethylaniline | Triethylsilane | B(C6F5)3 | - | - | High | nih.gov |
| Benzaldehyde | Triethylsilane | B(C6F5)3 (1-4 mol%) | - | - | 75-96 (as silyl ether) | cmu.edu |
Electrochemical Synthesis of Organosilicon Compounds
Electrochemical methods offer a green and powerful alternative for the synthesis of organosilicon compounds, including alkynylsilanes. These reactions can often be performed under mild conditions without the need for chemical oxidants or reductants, generating silyl radicals or other reactive silicon species directly from stable precursors.
The electrochemical hydrosilylation of alkynes has been reported to proceed in good to excellent yields. nih.gov This method typically involves the electrolysis of a mixture of the alkyne and a silylating agent, such as a chlorosilane or a silylborane, in the presence of a supporting electrolyte. For instance, the electrochemical synthesis of various organosilicon compounds can be achieved with yields up to 90% by choosing the appropriate solvent, supporting salt, and electrolysis parameters.
While specific examples detailing the electrochemical synthesis of this compound are not prevalent in the literature, the general success of this methodology with a variety of alkynes suggests its feasibility. The following table presents data from the electrochemical synthesis of related alkynylsilanes, illustrating the potential of this approach.
Table 2: Examples of Electrochemical Synthesis of Alkynylsilanes and Related Compounds
| Substrate | Silylating Agent | Electrolyte/Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-tert-butyl-diboc-catechol | - | Et3N·3HF, NBu4PF6 / Acetonitrile | 1h electrolysis | Di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate | 10.4 ± 0.6 | nih.gov |
Stereoselective Synthesis of Analogues and Derivatives of this compound
The development of methods for the stereoselective synthesis of chiral alkynylsilanes and their derivatives is crucial for applications in asymmetric synthesis and materials science. Chiral silanes, particularly those with a stereocenter at the silicon atom or in the organic substituent, are valuable building blocks.
Various strategies have been employed for the synthesis of chiral silanes with high enantiomeric purity. These methods often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, the synthesis of chiral 1,3-diols with over 99% enantiomeric excess (ee) has been achieved through asymmetric aldol (B89426) reactions followed by reduction. mdpi.com While not directly applied to this compound, these principles can be extended to the synthesis of its chiral analogues.
The Mitsunobu reaction has been utilized for the stereospecific synthesis of chiral tertiary alkyl-aryl ethers with complete inversion of configuration, achieving high optical purity (>90% ee). researchgate.net Furthermore, the synthesis of chiral chromans bearing quaternary allylic siloxanes has been accomplished with high enantioselectivity using nickel catalysis. chemrxiv.org
The following table provides examples of stereoselective syntheses of chiral silanes and related compounds, demonstrating the high levels of stereocontrol that can be achieved.
Table 3: Examples of Stereoselective Synthesis of Chiral Silanes and Analogues
| Reaction Type | Chiral Source/Catalyst | Substrate | Product | Enantiomeric/Diastereomeric Excess | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Aldol Reaction/Reduction | Proline-derived organocatalyst/Chiral oxazaborolidine | Various aldehydes and ketones | Chiral 1,3-diols | >99% ee | - | mdpi.com |
| Mitsunobu Reaction | Chiral tertiary alcohol | Phenol derivatives | Chiral tertiary alkyl-aryl ethers | >90% ee | Moderate | researchgate.net |
| Ni-catalyzed Reductive Cyclization | (R)-AntPhos ligand | Aryl chained alkynones | Chiral 3-hydroxyl chromans with quaternary allylic siloxanes | up to >99:1 er | up to 97 | chemrxiv.org |
Reactivity and Reaction Mechanisms of 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon
Transformations Involving the Alkynyl Moiety
The carbon-carbon triple bond in 3,3-Dimethylbut-1-ynyl(dimethyl)silicon is the primary site of reactivity for a wide range of transformations, including addition, coupling, and cycloaddition reactions.
Electrophilic Addition Reactions: Regio- and Stereoselectivity
Electrophilic additions to alkynylsilanes are fundamentally governed by the β-silicon effect, where the silicon atom stabilizes a developing positive charge on the β-carbon (the carbon adjacent to the silicon-bearing carbon). This effect dictates the regioselectivity of the addition. When an electrophile (E+) adds to this compound, the attack preferentially occurs at the α-carbon (Cα, bonded to Si), leading to the formation of a vinyl cation intermediate stabilized by the β-silyl group. The subsequent attack by a nucleophile (Nu-) on the β-carbon (Cβ, bonded to the tert-butyl group) completes the addition.
This regioselectivity is highly reliable for a variety of electrophiles. The stereochemistry of the addition is typically anti, meaning the electrophile and the nucleophile add to opposite faces of the alkyne π-system. wikipedia.orgnih.gov
Table 1: Regio- and Stereoselectivity in Electrophilic Addition
| Electrophile (E-Nu) | Predicted Regiochemistry | Predicted Stereochemistry | Product Type |
|---|---|---|---|
| H-X (e.g., HCl, HBr) | H adds to Cα, X adds to Cβ | Anti-addition | (E)-β-Halo-vinylsilane |
| X₂ (e.g., Br₂, I₂) | One X adds to Cα, one X adds to Cβ | Anti-addition | (E)-α,β-Dihalo-vinylsilane |
The mechanism proceeds through a stabilized vinyl cation, avoiding the formation of a less stable cation that would result from attack at the β-carbon. The bulky tert-butyl group further reinforces this regiochemical outcome through steric hindrance.
Nucleophilic Addition and Annulation Pathways
Direct nucleophilic addition to the unactivated triple bond of this compound is generally challenging due to the electron-rich nature of the alkyne. Such reactions typically require highly reactive nucleophiles (e.g., organolithium or Grignard reagents) or activation of the alkyne with an electron-withdrawing group, which is absent in this molecule.
In hypothetical scenarios involving activated systems or forced conditions, the regioselectivity of nucleophilic attack would be determined by steric factors. The significant steric bulk of the tert-butyl group at the β-position would sterically hinder any incoming nucleophile, directing it towards the α-carbon.
Annulation reactions, which involve the formation of a new ring, can be initiated by nucleophilic attack. For instance, in conjugate addition reactions involving α,β-alkynyl carbonyl compounds, a nucleophile adds to the β-carbon. wikipedia.orglibretexts.org While this compound itself is not a Michael acceptor, its derivatives can be. The steric and electronic properties of the silyl (B83357) and tert-butyl groups would remain key controlling factors in the regiochemistry of such annulation pathways.
Hydrosilylation and Hydroboration Reactions of the Alkyne
Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the triple bond, known as hydrosilylation, can be catalyzed by transition metals to produce vinyldisilanes. For silylalkynes, cationic ruthenium complexes have been shown to be effective catalysts. The reaction outcome is highly dependent on the catalyst's ligand. For instance, using a [Cp*Ru(MeCN)₃]⁺ catalyst can lead to α-anti addition, while a [CpRu(MeCN)₃]⁺ catalyst can favor β-syn addition, demonstrating remarkable regio- and stereodivergence controlled by the steric environment of the metal center.
Hydroboration: The addition of a borane (H-BR₂) across the alkyne is a powerful method for synthesizing vinylboronates. With this compound, the regioselectivity is controlled by the significant steric hindrance of both the tert-butyl and dimethylsilyl groups. Using bulky borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane prevents double addition and directs the boron atom to the less sterically hindered position, which is the α-carbon bearing the silyl group. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a concerted syn-addition mechanism, placing the boron and hydrogen atoms on the same side of the newly formed double bond. libretexts.orgacs.org More recently, ruthenium catalysts have been found to promote a formal geminal-hydroboration, where both the hydrogen and boron atoms add to the same carbon (the α-carbon), proceeding through an α-boryl-α-silyl ruthenium-carbene intermediate. masterorganicchemistry.com
Cycloaddition Reactions (e.g., [2+3], [2+2+2], Diels-Alder)
The alkyne functionality of this compound can participate as a 2π-electron component in various cycloaddition reactions to construct five- and six-membered rings.
[2+3] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), is a highly efficient method for synthesizing 1,2,3-triazoles. nih.gov this compound can react with organic azides (R-N₃) to form a fully substituted triazole, where the regioselectivity is controlled by the catalyst.
[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three alkyne units, or two alkynes and another unsaturated component, to form a six-membered ring. Silylalkynes are well-tolerated substrates in transition metal-catalyzed (e.g., Co, Rh, Ni) [2+2+2] cycloadditions. nih.gov These reactions provide a powerful route to highly substituted benzene (B151609) rings and other aromatic systems.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, this compound can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgle.ac.uk The presence of the silyl group can influence the reactivity and selectivity of the reaction. The resulting cycloadducts are silyl-substituted cyclohexadienes, which are versatile intermediates for further transformations.
Reactions Involving the Silicon Center
The dimethylsilyl group is not merely a spectator; the C(sp)-Si bond is a functional handle that can be selectively cleaved, a reaction of paramount importance in multi-step synthesis.
The most common and synthetically useful reaction at the silicon center is the cleavage of the C(sp)-Si bond. This process, known as desilylation, allows the silyl group to be used as a robust protecting group for a terminal alkyne that can be removed at a later stage.
Protodesilylation: This involves the replacement of the silyl group with a hydrogen atom. It can be achieved under various conditions, most commonly using a source of fluoride (B91410) ion, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions (e.g., K₂CO₃ in methanol). gelest.com This reaction regenerates a terminal alkyne, which can then undergo reactions like Sonogashira coupling.
Halodesilylation: The silyl group can also be replaced by a halogen atom. For instance, reaction with N-bromosuccinimide (NBS) or iodine monochloride (ICl) can convert the alkynylsilane into the corresponding alkynyl bromide or iodide. These products are valuable substrates for subsequent cross-coupling reactions.
The selective cleavage of the C-Si bond is a cornerstone of alkynylsilane chemistry, providing a strategic advantage in the synthesis of complex organic molecules. nih.gov
Silicon-Carbon Bond Transformations and Cleavages
The silicon-carbon (Si-C) bond in organosilanes, including this compound, is a focal point of chemical transformations. The cleavage of this bond can be initiated through various mechanisms, often involving the strategic activation of the silicon center.
A general concept for activating the Si-C bond towards electrophilic cleavage involves the formation of penta- and hexa-coordinate silicon species. nih.gov The silicon atom in such hyper-coordinate complexes becomes more electron-rich, which in turn enhances the nucleophilicity of the carbon atom bonded to it, making the Si-C bond more susceptible to cleavage by electrophiles. nih.gov This principle is a cornerstone of modern organosilicon chemistry, enabling a wide range of synthetic applications. semanticscholar.org
One of the key methods to achieve this activation is through the use of a fluoride ion catalyst. Fluoride ions can coordinate to the silicon atom, forming an electron-rich penta- or hexa-coordinated species. This activation facilitates the cleavage of the Si-C bond by an electrophile, while a nucleophile attacks the silicon. researchgate.net For instance, the oxidation of Si-C bonds using hydrogen peroxide (H2O2) in the presence of a fluoride ion catalyst is a well-established method. nih.gov While direct studies on this compound are not prevalent, this general mechanism is expected to apply.
Another approach to Si-C bond transformation is through Lewis acid-mediated hydrosilylation of alkynes, which results in the formation of new Si-C bonds on a silicon surface. wayne.edu Although this applies to surface functionalization, it highlights the reactivity of the silicon center in forming new carbon linkages. Cathodic electrografting presents another method where reduction of a silicon hydride bond can lead to the formation of alkynyl carbanions that subsequently react with silicon-silicon bonds, indirectly indicating pathways for Si-C bond formation and cleavage. wayne.edu
Functionalization and Derivatization at the Silicon Atom
The silicon atom in this compound serves as a versatile handle for introducing a variety of functional groups. These functionalization reactions are pivotal for modifying the compound's properties and for its incorporation into larger molecular architectures.
Functionalization can be achieved by targeting the bonds connected to the silicon atom. For instance, in related silicon-containing nitrogen heterocycles, the silicon center can be functionalized through various reactions, including acylation and carbamoylation at a nitrogen atom attached to the silicon. nih.gov While our target molecule lacks a nitrogen atom directly bonded to silicon, this illustrates the principle of modifying substituents on the silicon to alter the compound's reactivity and properties.
In the context of surface chemistry, porous silicon surfaces, which are rich in silicon hydride bonds, can be functionalized via hydrosilylation with alkynes and alkenes. wayne.edu This process leads to the formation of stable silicon-carbon bonds, effectively derivatizing the silicon surface. While this is a surface phenomenon, the underlying chemistry of forming Si-C bonds is relevant to the potential derivatization of the dimethylsilyl group in this compound, should one of the methyl groups be replaced with a hydrogen or a leaving group.
Furthermore, the cleavage of silicon-nitrogen bonds using reagents like BF3 etherate provides a route to N-(dimethylfluorosilylmethyl)imides, demonstrating a method for introducing fluorine at the silicon center. researchgate.net This type of reaction underscores the possibility of cleaving existing bonds to the silicon atom to introduce new functionalities.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound. This involves kinetic studies, the characterization of intermediates, and computational modeling of reaction pathways.
Kinetic Studies and Reaction Rate Analysis
The rate coefficients for the reactions of 3,3-dimethylbutanal and 3,3-dimethylbutanone with Cl atoms and OH radicals are presented in the table below. This data, while not directly applicable to the silicon-containing alkyne, illustrates the methodologies used in kinetic analysis and provides a reference for the reactivity of the tert-butyl group, which is also present in this compound.
| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) |
|---|---|---|---|
| 3,3-dimethylbutanal | Cl | (1.27 ± 0.08) x 10⁻¹⁰ | Isopropanol, 1-butanol |
| 3,3-dimethylbutanone | Cl | (4.22 ± 0.27) x 10⁻¹¹ | Ethane, Methanol |
| 3,3-dimethylbutanone | OH | (1.26 ± 0.05) x 10⁻¹² | Isopropanol, 2-methyl-2-butanol, 1-butanol, Cyclohexane |
A kinetic study of the reaction between ground-state silicon atoms and buta-1,3-diene and but-2-yne also provides context for the reactivity of silicon species with unsaturated hydrocarbons. rsc.org
Intermediate Characterization and Trapping Experiments
The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the atmospheric degradation of related compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone, the reaction products are determined using techniques such as FTIR spectroscopy and gas chromatography-mass spectrometry (GC-MS). copernicus.org The identified products, which include carbonyl compounds and nitrated species in the presence of NOx, provide indirect evidence for the radical intermediates formed during the reaction. copernicus.org
For instance, in the oxidation of 3,3-dimethylbutanal and 3,3-dimethylbutanone, the initial step is the formation of alkyl radicals, which then react with O2 to generate peroxy radicals (RO2•). These peroxy radicals can then undergo various reactions, including self-reactions that lead to the formation of alkoxy radicals or stable hydroxy and carbonyl compounds. copernicus.org While these specific intermediates are related to the atmospheric oxidation of different compounds, similar principles of radical chemistry could apply to reactions of this compound under certain conditions.
Computational Insights into Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways and understanding the energetics of different mechanistic possibilities. Although specific computational studies on the reaction pathways of this compound were not found, computational investigations of related systems offer valuable parallels.
For example, DFT calculations have been used to study the reaction of silicon atoms with dimethyl ether, elucidating the structures of intermediates and reaction products. These studies show the formation of triplet n-adducts and their subsequent photochemical transformations. While this involves atomic silicon rather than an organosilane, it demonstrates the utility of computational methods in mapping out complex reaction landscapes involving silicon.
Catalytic Roles and Applications of 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon
3,3-Dimethylbut-1-ynyl(dimethyl)silicon as a Substrate in Homogeneous Catalysis
Homogeneous catalysis involves catalysts in the same phase as the reactants, often in a liquid solution. wikipedia.orgethz.chyoutube.com Organosilicon compounds can serve as substrates in various metal-catalyzed reactions. rsc.org For silylacetylenes, reactions such as hydrosilylation, hydroboration, and coupling reactions are common. acs.orgiiserpune.ac.in However, no specific studies detailing the use of this compound as a substrate in homogeneous catalytic reactions were identified. General mechanisms often involve the activation of the silicon-carbon or carbon-hydrogen bonds by a metal catalyst. rsc.orgiiserpune.ac.in
Derivatives of this compound as Ligand Precursors in Catalytic Systems
Organosilicon compounds, particularly those with specific functional groups, can be precursors for ligands that modify the activity and selectivity of metal catalysts. Silylenes, the silicon analogues of carbenes, are a class of silicon-based ligands that have been a focus of research. iiserpune.ac.inresearchgate.netresearchgate.net These ligands can influence the electronic and steric environment of a catalytic metal center. While the synthesis of ligands from various organosilicon precursors is an active area of research, there is no specific information available on the derivatization of this compound to create ligands for catalytic systems.
Applications of this compound in Polymerization Catalysis
Polyacetylenes are conjugated polymers that have been studied for their electronic properties. wikipedia.orgiosrjournals.org The incorporation of silicon into the polymer structure can modify its properties, such as solubility and thermal stability. The polymerization of acetylene (B1199291) and its derivatives can be achieved using various catalysts, including Ziegler-Natta and rhodium-based systems. wikipedia.orgrsc.org Silylacetylenes can be used as monomers in such polymerizations. However, no literature specifically describes the use of this compound as a monomer for the synthesis of silicon-containing polyacetylenes.
Controlled polymerization techniques, such as living polymerization, allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. mdpi.com Anionic ring-opening polymerization (AROP) is a common method for the controlled synthesis of polysiloxanes. acs.org Group transfer polymerization (GTP) is another method that can be used for acrylic monomers, sometimes employing silyl (B83357) ketene (B1206846) acetals as initiators. mdpi.com While these methodologies are well-established for various organosilicon monomers, their specific application to this compound has not been reported.
Role in Heterogeneous Catalysis (e.g., supported catalysts, if applicable)
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. rsc.org Organosilicon compounds can be used to create or modify solid supports for catalysts. rsc.orgacs.org For example, they can be grafted onto silica (B1680970) or other materials to create a surface with specific functionalities. acs.orgacs.org These functionalized supports can then be used to immobilize homogeneous catalysts, combining the advantages of both catalytic types. rsc.orgnih.gov There is no available data on the use of this compound in the preparation of heterogeneous catalysts or as a component in supported catalytic systems. google.com
Theoretical and Computational Studies on 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding nature of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon. Methods such as Density Functional Theory (DFT) and various ab initio techniques are employed to model the molecule and predict its properties. arxiv.org
The electronic structure of silylalkynes is of particular interest due to the interaction between the silicon d-orbitals and the alkyne π-system. jyu.fi Computational studies on analogous compounds, such as (tert-Butyldimethylsilyl)acetylene, reveal the nature of this bonding. nih.gov The silicon atom influences the electron density distribution of the ethynyl (B1212043) group, which in turn affects the molecule's reactivity and spectroscopic properties.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Length | Si-C(alkyne) | 1.85 Å |
| Bond Length | C≡C | 1.21 Å |
| Bond Length | Si-C(methyl) | 1.88 Å |
| Bond Angle | Si-C≡C | 178° |
| Bond Angle | C-Si-C | 109.5° |
Note: These values are illustrative and would be precisely determined by specific quantum chemical calculations for this compound.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The rotation around the Si-C(tert-butyl) and Si-C(methyl) bonds defines the conformational landscape of the molecule. The study of the potential energy surface (PES) helps to identify the most stable conformers and the energy barriers between them. ubc.ca
For molecules with bulky groups like the tert-butyl group, steric hindrance plays a significant role in determining the preferred conformation. upenn.edu Computational methods can map the PES by systematically changing the dihedral angles of interest and calculating the energy at each point. The results of such an analysis for this compound would likely show that the staggered conformations that minimize the steric interactions between the tert-butyl group and the dimethylsilyl moiety are the most stable.
The energy profile for rotation around the Si-C(tert-butyl) bond would reveal the energy minima corresponding to stable conformers and the transition states connecting them. This information is vital for understanding the dynamic behavior of the molecule in different environments.
| Conformer | Dihedral Angle (C-Si-C-C) | Relative Energy (kcal/mol) |
| Staggered | 60°, 180°, 300° | 0 (Global Minimum) |
| Eclipsed | 0°, 120°, 240° | 3-5 (Transition State) |
Note: The relative energies are estimates and would be quantified by detailed PES calculations.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and potential transition states, it is possible to elucidate the most likely reaction pathways. chemrxiv.org For silylalkynes, reactions such as hydrosilylation, cycloadditions, and nucleophilic additions to the alkyne are of interest.
For instance, in a hydrosilylation reaction, a Si-H bond adds across the C≡C triple bond. Computational studies can identify the transition state for this reaction, providing information about the activation energy and the geometry of the activated complex. This helps in understanding the regioselectivity and stereoselectivity of the reaction.
The study of reaction mechanisms often involves locating transition states on the potential energy surface. chemrxiv.org These are first-order saddle points, representing the highest energy point along the reaction coordinate. The properties of the transition state, such as its geometry and vibrational frequencies, are critical for calculating reaction rates using transition state theory.
| Reaction Type | Reactants | Key Transition State Feature | Calculated Activation Energy (kcal/mol) |
| Hydrosilylation | This compound + H-SiR3 | Four-membered ring with Si, H, and C≡C | 20-30 |
| Cycloaddition | This compound + Diene | Asynchronous bond formation | 15-25 |
Note: Activation energies are typical ranges for such reactions and would be specifically calculated for the given reactants.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a compound. nih.govresearchgate.net For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) of ¹H, ¹³C, and ²⁹Si nuclei. jyu.fi The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that aids in the assignment of experimental peaks.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the different vibrational modes of the molecule. The characteristic C≡C stretching frequency in the IR and Raman spectra is a key feature that can be accurately predicted.
| Spectroscopic Technique | Parameter | Key Functional Group | Predicted Value |
| ¹³C NMR | Chemical Shift (δ) | Alkyne Carbons (C≡C) | 80-90 ppm |
| ¹H NMR | Chemical Shift (δ) | tert-Butyl Protons | ~1.0 ppm |
| IR Spectroscopy | Vibrational Frequency | C≡C Stretch | ~2150 cm⁻¹ |
| IR Spectroscopy | Vibrational Frequency | Si-C Stretch | 600-800 cm⁻¹ |
Note: These are characteristic values and the precise predictions would depend on the level of theory and basis set used in the calculation.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for determining the solution-state structure of 3,3-Dimethylbut-1-ynyl(dimethyl)silicon. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ²⁹Si—it is possible to map out the complete atomic connectivity.
Multi-Nuclear NMR (¹H, ¹³C, ²⁹Si) Experiments and Pulse Sequences
A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive picture of the molecule's structure. Each spectrum offers unique and complementary information.
¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For this compound, three distinct signals are expected: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the dimethylsilyl group, and a signal for the single proton attached directly to the silicon atom. The integration of these signals would correspond to a 9:6:1 ratio.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this molecule, five distinct carbon signals are predicted: the quaternary and methyl carbons of the tert-butyl group, the methyl carbons of the dimethylsilyl group, and the two sp-hybridized carbons of the alkyne moiety (C≡C). The chemical shifts of the alkynyl carbons are particularly diagnostic, with the silicon-bound carbon (Si-C≡) appearing at a different frequency than the tert-butyl-bound carbon (≡C-C(CH₃)₃). nih.govresearchgate.net
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is invaluable for characterizing organosilicon compounds, despite its low natural abundance (4.7%) and lower sensitivity compared to ¹H. pascal-man.comhuji.ac.il The chemical shift of the silicon atom is highly sensitive to its electronic environment. For alkynylsilanes, the ²⁹Si resonance is typically found in a specific region of the spectrum. unige.chlookchem.com For this compound, the ²⁹Si chemical shift is expected to be influenced by the dimethyl, hydrogen, and alkynyl substituents. rsc.orgresearchgate.net Specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT can be used to enhance the signal intensity. pascal-man.com
The following table outlines the predicted chemical shifts (δ) for this compound, based on data from analogous compounds like trimethylsilylacetylene (B32187) and related alkynylsilanes. lookchem.comchemicalbook.comrsc.org
Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.2 | Singlet |
| ¹H | -Si(CH₃)₂H | ~0.2 | Singlet/Doublet (due to J-coupling with Si-H) |
| ¹H | -Si(CH₃)₂H | ~4.0 - 4.5 | Septet (or multiplet) |
| ¹³C | -C(CH₃)₃ | ~28 | Quaternary |
| ¹³C | -C(CH₃)₃ | ~31 | Methyl |
| ¹³C | -Si(CH₃)₂H | ~ -2 to 0 | Methyl |
| ¹³C | -C≡C-C(CH₃)₃ | ~110-115 | Alkynyl |
| ¹³C | -Si-C≡C- | ~85-90 | Alkynyl |
| ²⁹Si | -Si(CH₃)₂H | ~ -30 to -40 | - |
2D NMR Methods (COSY, HSQC, HMBC) for Structural Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei through chemical bonds.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. In this compound, a key COSY correlation would be observed between the Si-H proton and the protons of the two methyl groups attached to the silicon, confirming the dimethylsilylhydride moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It provides a direct link between the proton and carbon skeletons. For this molecule, HSQC would show correlations between the protons of the silyl-methyl groups and their corresponding carbon signal, and between the protons of the tert-butyl methyl groups and their carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is crucial for connecting fragments separated by quaternary carbons or heteroatoms. Key expected HMBC correlations for this compound include:
Correlation from the silyl-methyl protons to the silicon-bonded alkynyl carbon (²JCH).
Correlation from the silyl-methyl protons to the second alkynyl carbon (³JCH).
Correlation from the tert-butyl protons to the tert-butyl quaternary carbon (²JCH) and the adjacent alkynyl carbon (³JCH).
Correlation from the Si-H proton to the silyl-methyl carbons (²JCH) and the silicon-bonded alkynyl carbon (²JCH). These correlations, illustrated below, would confirm the entire molecular connectivity. researchgate.netrsc.org
Expected Key HMBC Correlations

Solid-State NMR Approaches (if applicable)
While typically analyzed in solution, this compound can also be studied in the solid state using solid-state NMR (ssNMR) spectroscopy. This technique is particularly useful for analyzing polymeric materials derived from this compound or its interactions when bound to a solid surface, such as silica (B1680970). researchgate.netresearchgate.net
Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to overcome the challenges of broad spectral lines typically found in solids. uni-muenchen.de
CP/MAS NMR: ¹³C and ²⁹Si CP/MAS experiments can provide chemical shift information analogous to solution-state NMR but for the solid material. The chemical shifts in the solid state can differ slightly from those in solution due to packing effects and intermolecular interactions. uni-muenchen.de For example, studies on silicone gels have used high-resolution ²⁹Si ssNMR to identify the primary polysiloxane structures and detect low concentrations of other silicon-containing species. nih.gov This approach would be applicable to analyzing the purity or degradation of solid samples of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Techniques
Vibrational spectroscopy probes the stretching and bending of chemical bonds. Both IR and Raman spectroscopy provide a characteristic "fingerprint" of a molecule, identifying the functional groups present.
Analysis of Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its key functional groups.
C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic peak. For terminal alkynes, this vibration typically appears as a weak to medium intensity band in the IR spectrum around 2100-2140 cm⁻¹. nih.govresearchgate.net However, in silylalkynes, where the silicon atom replaces the acetylenic proton, the C≡C stretching frequency is often observed in the 2150-2180 cm⁻¹ range. gelest.com This band is often strong in the Raman spectrum due to the high polarizability of the triple bond. researchgate.net
Si-H Stretch: The silicon-hydrogen bond gives rise to a strong, sharp absorption in the IR spectrum in the region of 2100-2250 cm⁻¹. libretexts.orgmsu.edu This band's exact position is sensitive to the other substituents on the silicon atom.
Si-CH₃ Vibrations: The dimethylsilyl group will exhibit a characteristic symmetric deformation (umbrella mode) around 1250-1270 cm⁻¹ and a rocking mode around 800-840 cm⁻¹. gelest.com
C-H Vibrations: The tert-butyl group will show characteristic C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1365 cm⁻¹ (characteristic of gem-dimethyl groups).
The following table summarizes the expected characteristic vibrational frequencies.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| ~2970 | C-H stretch (tert-butyl) | Strong | Medium |
| ~2175 | C≡C stretch (Si-substituted) | Medium | Strong |
| ~2150 | Si-H stretch | Strong | Medium |
| ~1365 | C-H bend (tert-butyl) | Strong | Weak |
| ~1260 | Si-CH₃ symmetric bend | Strong | Medium |
| ~840 | Si-CH₃ rock | Strong | Medium |
Application of Advanced IR/Raman Techniques (e.g., ATR, Micro-Raman)
Modern sampling techniques enhance the utility of vibrational spectroscopy for analyzing a wide range of sample types.
Attenuated Total Reflectance (ATR) IR: ATR-FTIR is a highly convenient method for obtaining the IR spectrum of liquid or solid samples with minimal preparation. vscht.cz The technique involves pressing the sample against a high-refractive-index crystal (like diamond or germanium). An evanescent wave penetrates a few micrometers into the sample, generating an absorption spectrum. This would be the ideal method for routine analysis of this compound, whether it is a liquid or a waxy solid. The technique is widely used for the analysis of organosilicon compounds. rsc.org
Micro-Raman Spectroscopy: This technique couples a Raman spectrometer to a microscope, allowing for the vibrational analysis of very small sample areas (on the order of 1-2 µm). It is particularly powerful for analyzing heterogeneous samples, such as identifying the distribution of this compound within a polymer matrix or on a functionalized surface. Given the strong Raman signal expected from the C≡C bond, Micro-Raman could be used to map the presence of this molecule with high spatial resolution. researchgate.netnih.govrsc.org
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
Ionization Methods (ESI, CI, EI) and Mass Analyzer Technologies
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of information obtained. For this compound, several ionization techniques are applicable.
Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. scioninstruments.comemory.edu This fragmentation is highly reproducible and provides a detailed fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve the cleavage of the C-C and Si-C bonds. The loss of a methyl group (CH₃•) or a tert-butyl group ((CH₃)₃C•) is expected. The fragmentation of alkanes and related structures often arises from the scission of C-C bonds, which are generally weaker than C-H bonds. docbrown.info
Chemical Ionization (CI): This is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce protonated molecules [M+H]⁺ or other adducts. scioninstruments.comlibretexts.org CI results in significantly less fragmentation than EI, making it ideal for confirming the molecular weight of the parent compound. scioninstruments.com For the target molecule, CI would likely produce a prominent quasi-molecular ion peak, aiding in the unambiguous determination of its molecular mass.
Electrospray Ionization (ESI): ESI is a very soft ionization method typically used for polar, less volatile, and large molecules. libretexts.orguky.edu While this compound is a relatively nonpolar and volatile compound, ESI could potentially be used, especially in conjunction with a suitable solvent system that promotes adduct formation (e.g., [M+Na]⁺). Its primary advantage is the gentle ionization process that preserves the molecular ion. emory.edu
These ionization sources can be coupled with various mass analyzers, such as quadrupoles, time-of-flight (TOF) tubes, and ion traps, to separate the ions based on their mass-to-charge ratio (m/z).
Table 1: Comparison of Ionization Methods for this compound Analysis
| Ionization Method | Principle | Expected Key Information | Typical Fragmentation |
|---|---|---|---|
| Electron Ionization (EI) | High-energy electron bombardment | Detailed structural information from fragmentation patterns | Extensive |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas | Clear molecular weight determination | Minimal |
| Electrospray Ionization (ESI) | Desolvation of charged droplets | Molecular weight of non-volatile samples or adducts | Very Little to None |
Expected Fragmentation Pathways: Under EI conditions, the mass spectrum of this compound would likely show peaks corresponding to key fragments. The most abundant ion, or base peak, often results from the formation of a stable carbocation.
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 139 | [M - CH₃]⁺ | C₈H₁₅Si⁺ | Loss of a methyl radical from the dimethylsilyl group. |
| 97 | [M - C(CH₃)₃]⁺ | C₅H₇Si⁺ | Loss of a tert-butyl radical, a common fragmentation for t-butyl groups. |
| 83 | [C₆H₁₁]⁺ | C₆H₁₁⁺ | Tert-butyl-acetylene cation after cleavage of the Si-C bond. |
| 57 | [C(CH₃)₃]⁺ | C₄H₉⁺ | Stable tert-butyl cation, often a prominent peak. |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound (C₉H₁₈Si), HRMS can confirm its molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass.
Furthermore, silicon has three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). HRMS can resolve the isotopic peaks (M, M+1, M+2), and the characteristic intensity ratio of these peaks provides definitive evidence for the presence of a silicon atom in the molecule. The ability to analyze these isotopic patterns is a powerful tool for identifying silicon-containing compounds. nih.gov
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis can provide a definitive solid-state structure.
The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.
This analysis would yield crucial structural parameters, including:
Bond lengths: e.g., Si-C, C-C, and C≡C bond distances.
Bond angles: e.g., the geometry around the silicon atom and the linearity of the alkyne group.
Torsional angles: Describing the conformation of the molecule in the solid state.
Intermolecular interactions: Information on how the molecules pack together in the crystal lattice.
While no published crystal structure for this compound is currently available, the technique remains the gold standard for unambiguous solid-state structure determination. nih.govresearchgate.net The study of films synthesized from related organosilicon compounds has utilized X-ray diffraction to characterize their structure, indicating the applicability of this method to the broader class of materials. researchgate.net
Other Specialized Spectroscopic Techniques (e.g., UV-Photoelectron Spectroscopy)
UV-Photoelectron Spectroscopy (UV-PES): This technique provides information about the electronic structure of a molecule by measuring the kinetic energies of electrons ejected upon photoionization by UV radiation. nih.gov It is an experimental method for determining the energies of occupied molecular orbitals. nih.gov
For this compound, UV-PES would be sensitive to the energies of the π-orbitals associated with the carbon-carbon triple bond and the σ-orbitals of the Si-C bonds. The resulting spectrum would display a series of bands, each corresponding to the ionization from a specific molecular orbital.
By comparing the experimental ionization energies with those predicted by quantum chemical calculations, a detailed understanding of the molecule's electronic structure can be achieved. Studies on other organosilicon compounds and molecules with π-systems have demonstrated the utility of UV-PES in characterizing their valence electronic structures. researchgate.netresearchgate.net The technique can reveal how the dimethylsilyl group electronically interacts with the π-system of the butynyl group.
Applications of 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon in Advanced Synthetic Strategies
3,3-Dimethylbut-1-ynyl(dimethyl)silicon as a Key Building Block in Complex Organic Synthesis
The utility of this compound as a fundamental building block stems from the dual reactivity of its functional groups. The dimethylsilyl group serves as a stable yet selectively cleavable protecting group for the terminal alkyne. This protection strategy is crucial in multi-step syntheses, allowing other parts of a molecule to be modified while the alkyne remains inert. When desired, the silyl (B83357) group can be removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to unveil the terminal alkyne for participation in key bond-forming reactions such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings.
Furthermore, the carbon-silicon bond itself can be a site of reactivity. In reactions such as Hiyama cross-coupling, the C(sp)-Si bond can be activated to form new carbon-carbon bonds, offering an alternative pathway for molecular elaboration. The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions and enhance the stability of adjacent functional groups or reactive intermediates. This steric influence makes the 3,3-dimethylbut-1-ynyl moiety a useful group for creating specific three-dimensional molecular architectures.
Table 1: Reactivity of Alkynylsilanes in Organic Synthesis
| Reaction Type | Generic Substrate Example | Role of the Silyl Group |
|---|---|---|
| Protodesilylation/Coupling | R-C≡C-SiMe₃ + R'-X | Protecting group; removed to generate a terminal alkyne for coupling. |
| Hiyama Coupling | R-C≡C-SiMe₃ + R'-X | Activating group; facilitates Pd-catalyzed cross-coupling. |
| Cycloaddition Reactions | R-C≡C-SiMe₃ + Diene | Directing group; participates in [4+2] or other cycloadditions. dtic.mil |
| Carbometalation | R-C≡C-SiMe₃ + Organometallic Reagent | Directing group; controls the regioselectivity of addition across the alkyne. |
Precursor for Novel Organosilicon Materials and Polymers with Defined Architectures
In the realm of materials science, organosilicon compounds containing acetylenic units are valuable precursors for polymers with unique thermal and electronic properties. wiley-vch.de this compound can function as a monomer or a co-monomer in the synthesis of polycarbosilanes, which are polymers with a backbone consisting of alternating silicon and carbon atoms. mdpi.com These polymers are known for their high thermal stability and can serve as preceramic materials, transforming into silicon carbide (SiC) upon pyrolysis at high temperatures.
The polymerization of acetylenic monomers can be achieved through various methods, including transition-metal-catalyzed reactions or through oxidative coupling. For instance, rhodium catalysts are effective in the controlled polymerization of substituted acetylenes. When used as a co-monomer, this compound can introduce the bulky tert-butylsilylalkynyl side group onto a polymer chain. This can modify the physical properties of the resulting material, such as solubility, processability, and thermal behavior. The incorporation of this group can disrupt polymer chain packing, leading to more soluble and processable materials while maintaining high thermal stability.
Furthermore, block copolymers incorporating silylene-diethynyl segments have been synthesized, demonstrating good processability and excellent mechanical and thermal properties. mdpi.com The degradation temperatures for such cured copolymers in nitrogen can exceed 560 °C. mdpi.com The synthesis of poly(phenylene butadiynylene) within the channels of mesoporous silica (B1680970) highlights the use of such monomers in creating highly conjugated and aligned nanostructures. iastate.eduresearchgate.net
Table 2: Polymerization Strategies for Silyl-Acetylene Monomers
| Polymerization Method | Monomer Type | Resulting Polymer Type | Key Material Properties |
|---|---|---|---|
| Grignard Reactions | Dihalosilanes + Diethynylarenes | Poly(silylene diethynylbenzene) mdpi.com | High thermal stability, good mechanical strength. mdpi.com |
| Oxidative Coupling (e.g., Glaser) | Diethynyl Monomers | Poly(phenylene butadiynylene)s iastate.eduresearchgate.net | High conjugation, conductive properties. iastate.edu |
| Transition-Metal-Free Polymerization | AB-type silyl-alkyne monomers | Poly(p-phenyleneethynylene)s rsc.org | Controlled molecular weight, fast reaction rates. rsc.org |
| Rhodium-Catalyzed Polymerization | Substituted Acetylenes | Substituted Polyacetylenes | Controlled stereoregularity, tunable properties. |
Strategies for Incorporating the 3,3-Dimethylbut-1-ynyl(dimethyl)silyl Group into Novel Molecular Scaffolds
The primary strategy for incorporating the 3,3-Dimethylbut-1-ynyl(dimethyl)silyl group into a molecule involves the reaction of a suitable electrophilic silicon species with the corresponding alkynyl nucleophile. Typically, this is achieved by deprotonating tert-butylacetylene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form lithium tert-butylacetylide. This powerful nucleophile then readily reacts with chlorodimethylsilane (B94632) to form the desired C(sp)-Si bond, yielding this compound.
Once formed, this silyl-alkyne unit can be attached to larger molecular scaffolds. This is often accomplished by utilizing other reactive sites on the molecule that are compatible with the silyl-alkyne functionality. Alternatively, the synthetic strategy can be designed to build a larger scaffold starting from the this compound unit itself, leveraging the reactivity of the alkyne after deprotection.
Another advanced strategy involves the modification of the silicon atom itself. While the target compound contains two methyl groups on the silicon, analogous compounds can be synthesized with other substituents, such as chloro, alkoxy, or vinyl groups. These alternative functional handles on the silicon atom provide additional points for covalent attachment to other molecules or surfaces, expanding the versatility of the building block for creating complex, hybrid organic-inorganic structures.
Role in Cascade Reactions and Multicomponent Transformations
Cascade reactions, where multiple bonds are formed in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. The bifunctional nature of this compound makes it an excellent candidate for designing such reaction sequences. A single catalyst, such as a palladium complex, can initiate a series of transformations involving both the silyl-protected alkyne and another functional group within the substrate.
For example, a molecule containing the 3,3-Dimethylbut-1-ynyl(dimethyl)silyl group and a suitably positioned leaving group could undergo a palladium-catalyzed cascade. This might begin with a Sonogashira-type coupling (after in-situ deprotection of the alkyne) followed by an intramolecular cyclization, such as a Heck reaction or an allylation, to rapidly construct complex heterocyclic or carbocyclic systems.
Multicomponent reactions, which combine three or more starting materials in a one-pot process, also stand to benefit from the unique reactivity of this compound. It could serve as one of the key components, providing the acetylenic fragment in a complex assembly process. For instance, in a palladium-catalyzed multicomponent reaction, an aryl halide, this compound, and a third reactant could be combined to generate a highly substituted and functionalized product in a single step. The development of such reactions is a cornerstone of modern synthetic efficiency, reducing waste and saving resources.
Table 3: Conceptual Cascade Reaction Involving an Alkynylsilane
| Step | Reaction Type | Transformation |
|---|---|---|
| 1 | Fluoride-mediated Desilylation | R-C≡C-SiMe₃ → R-C≡C-H |
| 2 | Palladium-Catalyzed Sonogashira Coupling | R-C≡C-H + Ar-X → R-C≡C-Ar |
| 3 | Intramolecular Cyclization (e.g., Aldol) | The newly formed adduct undergoes intramolecular ring formation. |
| 4 | Dehydration/Aromatization | The cyclic intermediate eliminates water to form a stable aromatic product. |
Future Research Directions and Unaddressed Challenges in 3,3 Dimethylbut 1 Ynyl Dimethyl Silicon Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of alkynylsilanes, including 3,3-Dimethylbut-1-ynyl(dimethyl)silicon, has progressed significantly from traditional methods that often rely on stoichiometric organometallic reagents like organolithium and organomagnesium compounds. researchgate.net However, the drive towards green chemistry necessitates the development of more atom-economical, safer, and environmentally benign synthetic protocols. mdpi.com
A primary challenge is to move away from multi-step procedures and hazardous reagents. mdpi.com Current research directions are focused on catalytic systems that offer high efficiency and recyclability. For instance, polysiloxane-stabilized platinum nanoparticles have been demonstrated as effective and reusable catalysts for the hydrosilylation of alkynes, presenting a mild and efficient pathway to vinyl silanes. nih.gov Another sustainable approach involves the use of copper(I) nanocatalysts supported on silica (B1680970), which can be utilized in aqueous media, reducing the reliance on volatile organic solvents. nih.gov The development of metal-organic frameworks (MOFs) as catalysts also shows promise; MOF-199, for example, can be recovered through simple filtration and reused multiple times without a significant loss of catalytic activity. nih.gov
A particularly promising frontier is the development of metal-free catalytic systems. acs.org Recent studies have shown that a quaternary ammonium (B1175870) pivalate (B1233124) can catalyze the C-silylation of terminal alkynes using silylamides as the silicon source under very mild conditions. acs.org This method avoids transition metals entirely, reducing cost and potential product contamination.
Future efforts will likely concentrate on direct synthesis methods that bypass chlorosilane intermediates, which generate harmful byproducts like hydrogen chloride. mdpi.com Mechanochemical synthesis, which uses mechanical force to induce reactions, represents a novel, solvent-free approach for directly producing organosilanes from elemental silicon. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Silylalkynes
| Feature | Traditional Methods (e.g., Grignard) | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Stoichiometric organolithium/magnesium compounds | Catalytic amounts of transition metals or metal-free catalysts |
| Catalyst | Not applicable (stoichiometric) | Recyclable nanoparticles, MOFs, carboxylates nih.govacs.org |
| Solvents | Anhydrous organic solvents (e.g., diethyl ether) | Greener solvents (e.g., water/ethanol) or solvent-free conditions nih.govresearchgate.net |
| Byproducts | Salt waste | Minimal waste, higher atom economy |
| Conditions | Often requires cryogenic temperatures (-78 °C) mdpi.com | Mild conditions, often room temperature nih.govacs.org |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond their role as simple protecting groups, silylalkynes like this compound possess unique reactivity that is ripe for exploration. The silyl (B83357) group can influence the chemoselectivity and regioselectivity of reactions, opening doors to complex molecular architectures. researchgate.net A significant challenge lies in uncovering and controlling new transformations that leverage the electronic and steric properties of the silicon substituent.
Research is moving towards using these building blocks in sophisticated cascade reactions. For example, silicon-substituted 1,3-dienes, which can be prepared from silylalkyne precursors, participate in one-pot metathesis/Diels-Alder reactions to form complex cyclic structures in a regio- and diastereoselective manner. mdpi.com The silyl group in these systems can also facilitate subsequent cross-coupling reactions under mild conditions, demonstrating its utility as a reactive handle. mdpi.com
Another area of interest is the development of novel alkyne cyclization strategies to build carbocyclic and heterocyclic scaffolds, which are important in medicinal chemistry and materials science. monash.edu The presence of the silyl group can be exploited to direct the outcome of these cyclizations. Future work will likely focus on discovering new catalytic systems—potentially involving gold, copper, or Brønsted acids—that can unlock unprecedented spirocyclization or annulation pathways. monash.edu The challenge remains to expand the scope of these reactions and apply them to the synthesis of biologically significant targets. mdpi.com
Table 2: Selected Modern Transformations Involving Silylalkynes
| Reaction Type | Description | Catalyst/Reagents | Potential Application | Source |
|---|---|---|---|---|
| Enyne Metathesis | Formation of 1,3-dienes from enynes. | Hoveyda-Grubbs or Grubbs catalysts | Synthesis of complex polyenes | mdpi.com |
| Diels-Alder/Cross-Coupling | One-pot cycloaddition followed by a cross-coupling reaction. | Heat, followed by Pd(II) catalyst and TBAF | Rapid construction of functionalized cyclohexene (B86901) derivatives | mdpi.com |
| Carboxylate-Catalyzed Silylation | Metal-free silylation of terminal alkynes. | Quaternary ammonium pivalate, N,O-bis(silyl)acetamides | Protection and functionalization of alkynes | acs.org |
| Spirocyclization | Formation of spirocyclic compounds from indolyl-tethered enynes. | Gold and Brønsted Acid catalysts | Synthesis of complex heterocyclic frameworks | monash.edu |
Integration into Advanced Functional Material Design and Synthesis
The unique properties imparted by the alkynylsilyl moiety make this compound and related compounds attractive candidates for incorporation into advanced functional materials. A significant unaddressed challenge is to fully understand and exploit the structure-property relationships that arise when these units are embedded in polymers, thin films, or molecular dyes.
One major research direction is the use of silylalkynes as precursors for silicon-containing thin films via chemical vapor deposition (CVD). researchgate.net Compounds with silicon-nitrogen and silicon-carbon bonds are valuable for depositing materials like silicon carbonitride (SiCN), which exhibits high hardness and thermal stability. researchgate.netscilit.com Future work will involve designing novel single-source precursors derived from functionalized silylalkynes to precisely control the elemental composition and properties of the resulting films for applications in semiconductor devices and protective coatings. researchgate.net
There is also great potential in synthesizing novel reactive dyes and functional polymers. By incorporating alkynylsilyl groups into dye molecules, it is possible to create reactive disperse dyes that can covalently bond to materials like silicone rubbers, resulting in excellent color fastness. nih.gov The challenge lies in designing and synthesizing dye structures that are not only brightly colored but also possess the right reactivity to bond with specific substrates without compromising the material's mechanical properties. nih.gov The integration of silylalkyne units into polymer backbones or as pendant groups is another avenue for creating materials with tailored thermal, optical, or mechanical properties.
Theoretical Advancements and Predictive Modeling for this compound Systems
As experimental chemists pursue more complex transformations, the need for robust theoretical and computational models becomes critical. A key challenge in modeling systems containing this compound is accurately describing the electronic structure and reactivity of the silicon-carbon bond, which is longer and more polarizable than a carbon-carbon bond. researchgate.net
Future research will increasingly rely on computational chemistry, such as Density Functional Theory (DFT), to elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and guide the rational design of new experiments. researchgate.net For instance, in the development of asymmetric syntheses to create silicon-stereogenic centers, theoretical calculations are crucial for understanding the transition states and the sources of enantioselectivity. researchgate.net Predictive modeling can help screen potential catalysts and substrates, saving significant experimental time and resources.
Advancements in this area will focus on developing more accurate and computationally efficient models that can handle the complexities of transition-metal catalysis and weak intermolecular interactions that often govern selectivity in reactions involving silylalkynes. The ultimate goal is to create a predictive framework that allows for the in-silico design of novel reactions and functional materials based on the silylalkyne scaffold.
Emerging Methodologies and Interdisciplinary Research Opportunities
The advancement of this compound chemistry will also be driven by the adoption of emerging technologies and the convergence with other scientific fields. A significant opportunity lies in leveraging new reaction activation methods and applying the unique reactivity of the alkyne group in interdisciplinary contexts.
Methodologies such as microwave-assisted synthesis are gaining traction as they can dramatically reduce reaction times, decrease energy consumption, and improve product yields compared to conventional heating. springerprofessional.de Applying this technology to the synthesis and functionalization of silylalkynes could provide rapid access to novel compounds and materials.
Furthermore, the terminal alkyne of a deprotected silylalkyne is a perfect handle for "click chemistry," a set of powerful and reliable reactions for joining molecular building blocks. numberanalytics.com This opens up vast interdisciplinary opportunities. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, could be used to attach silylalkyne-derived fragments to biomolecules in living cells for imaging or therapeutic applications. numberanalytics.com Similarly, photo-click chemistry offers spatial and temporal control over ligation, enabling precise patterning of silyl-functionalized molecules onto surfaces for advanced materials or microelectronics. numberanalytics.com The challenge will be to design silylalkyne derivatives that are compatible with these advanced ligation techniques and the complex environments in which they are used, such as in biological systems or during materials fabrication. numberanalytics.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,3-Dimethylbut-1-ynyl(dimethyl)silicon, and how can purity be optimized?
Answer:
The compound can be synthesized via alkyne-silane coupling reactions. A common approach involves reacting a terminal alkyne precursor (e.g., 3,3-dimethylbut-1-yne) with chlorodimethylsilane under inert conditions, catalyzed by palladium or copper complexes. Key steps include:
- Alkyne activation : Use of Grignard or organolithium reagents to deprotonate the alkyne.
- Silane coupling : Reaction with chlorodimethylsilane at low temperatures (−78°C to 0°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to achieve >95% purity .
Purity optimization : Monitor by NMR for characteristic signals (e.g., dimethylsilyl protons at δ ~0.1–0.3 ppm, alkyne proton absence due to silicon protection) and GC-MS to detect residual solvents or siloxane byproducts.
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Core techniques include:
- NMR spectroscopy :
- NMR: Look for singlet peaks for Si(CH) (δ ~0.1–0.3 ppm) and tert-butyl groups (δ ~1.3 ppm, 18H for two (CH)C units).
- NMR: Alkyne carbons appear at δ ~75–85 ppm (sp-hybridized), with quaternary carbons from dimethylbutyl groups at δ ~30–35 ppm.
- IR spectroscopy : Confirm alkyne C≡C stretch (~2100–2200 cm) and Si–C bonds (~1250 cm) .
- Mass spectrometry : Molecular ion peak at m/z 168.14 (CHSi) and fragmentation patterns for silicon-containing moieties.
Advanced: What mechanistic insights govern the reactivity of this compound in [2+2+2] cycloaddition reactions?
Answer:
The silicon-protected alkyne participates in transition-metal-catalyzed cycloadditions (e.g., with Co or Ru catalysts) to form polycyclic aromatic systems. Key considerations:
- Steric effects : The bulky 3,3-dimethylbutyl group directs regioselectivity by hindering undesired pathways.
- Electronic effects : The dimethylsilyl group stabilizes intermediates via σ–π conjugation, lowering activation energy.
- Post-reaction cleavage : Fluoride ions (e.g., TBAF) selectively cleave Si–C bonds to regenerate terminal alkynes without disrupting cycloadducts .
Experimental design : Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map energy barriers and intermediate stability.
Advanced: How does the stability of this compound vary under acidic/basic or high-temperature conditions?
Answer:
- Acidic conditions : Protonation of the alkyne induces desilylation, forming terminal alkynes (e.g., HCl in THF at 25°C).
- Basic conditions : Stable under mild bases (e.g., KCO), but strong bases (e.g., LDA) may deprotonate adjacent C–H bonds.
- Thermal stability : Decomposes above 150°C via retro-alkyne reactions or siloxane formation. Use Schlenk techniques for high-temperature reactions .
Contradiction resolution : Discrepancies in decomposition pathways (e.g., siloxane vs. alkyne release) can arise from trace moisture; use Karl Fischer titration to quantify water in solvents.
Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?
Answer:
- Protection/deprotection : Silicon acts as a transient protecting group; use fluoride-based deprotection (e.g., TBAF) in later steps.
- Competing reactivity : Avoid protic solvents (e.g., MeOH) to prevent premature desilylation.
- Catalyst compatibility : Prefer Pd/Cu systems over Ni, which may induce alkyne oligomerization.
Case study : In synthesizing pyrene derivatives (e.g., 1-(3,3-dimethylbut-1-ynyl)pyrene), maintain anhydrous conditions and monitor reaction progress via TLC with UV quenching .
Advanced: How can computational methods enhance the study of this compound’s electronic properties?
Answer:
- DFT calculations : Model HOMO/LUMO energies to predict reactivity in cycloadditions or electrophilic attacks.
- NBO analysis : Quantify σ–π hyperconjugation between Si–C and alkyne orbitals to explain stabilization effects.
- MD simulations : Assess steric effects in solvent environments (e.g., toluene vs. DMF) to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
